5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Overview
Description
5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C9H14N4O.
Mechanism of Action
Target of Action
The primary target of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic . This compound is designed as a novel pan-FGFR covalent inhibitor, targeting both wild-type and the gatekeeper mutants .
Mode of Action
This compound interacts with its targets by irreversibly binding to FGFR1 . This irreversible binding is a result of the compound’s covalent nature . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The aberrant activation of FGFRs is a key player in various cancers . By inhibiting FGFRs, this compound can potentially disrupt the biochemical pathways that lead to cancer cell proliferation . .
Result of Action
The compound strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This suggests that the compound’s action results in significant anti-cancer effects.
Biochemical Analysis
Biochemical Properties
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit properties such as inhibition of p38 kinase and antagonism of human cannabinoid receptors (hCB1 and hCB2) . These interactions suggest that this compound can modulate signaling pathways and biochemical processes within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including this compound, have been shown to exhibit cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 . These effects are indicative of the compound’s potential in cancer therapy and other medical applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to inhibit p38 kinase, which plays a crucial role in inflammatory responses and cell differentiation . Additionally, its antagonistic effects on cannabinoid receptors suggest that it can modulate neurotransmitter release and other signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. While specific data on its temporal effects are limited, it is known that the compound should be stored in a dark, dry place at temperatures between 2-8°C to maintain its stability . Long-term studies on its effects on cellular function in vitro and in vivo are necessary to fully understand its temporal dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide can be achieved through multiple methods. One common approach involves the reaction of cyclopentyl cyanide with halogenated compounds to form 5-cyclopentyl-1-azidomethyl cyanide. This intermediate is then subjected to hydrogenation reduction to yield 5-cyclopentyl-1H-pyrazole-4-carboxamide, followed by coupling reactions to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-methoxy-phenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-propyl-1H-pyrazole-4-carboxamide
- 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and other applications .
Properties
IUPAC Name |
5-amino-1-cyclopentylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWHOJIUCDZERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470797 | |
Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666235-33-2 | |
Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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